Aselacin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

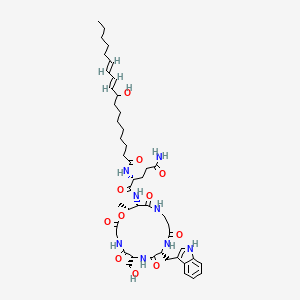

Aselacin A is a natural product found in Acremonium with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Endothelin Receptor Inhibition

Aselacin A has been shown to inhibit the binding of endothelin-1 to its receptors, a mechanism that can be beneficial in treating conditions such as hypertension and heart failure. The compound demonstrated an IC50 value of approximately 20 micrograms/ml, indicating its potency in blocking this critical interaction .

2. Anticancer Activity

Recent studies have highlighted this compound's potential in cancer therapy. It has been observed to inhibit cancer cell migration and invasion at non-toxic concentrations, suggesting its role as a therapeutic agent against metastatic cancer . The underlying mechanisms involve the down-regulation of transcription factors associated with cancer progression.

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Its structural components contribute to its effectiveness against Gram-positive bacteria, making it a candidate for developing new antibiotics . The compound's ability to disrupt bacterial cell wall synthesis has been noted as a significant factor in its antimicrobial efficacy.

Data Tables

Case Studies

Case Study 1: Cardiovascular Applications

In a study examining the effects of this compound on cardiovascular health, researchers found that the compound significantly reduced endothelin-1 mediated vasoconstriction in animal models. This effect suggests potential therapeutic applications for managing hypertension and related cardiovascular conditions .

Case Study 2: Cancer Research

A recent investigation into the anticancer properties of this compound revealed that treatment with the compound resulted in a marked decrease in metastatic nodules in xenograft mouse models. The study highlighted the compound's ability to modulate key signaling pathways involved in cancer metastasis, positioning it as a promising candidate for further development in oncology .

Análisis De Reacciones Químicas

Key Reaction Types and Mechanisms

Aselacin A participates in reactions critical to its synthesis, functional modulation, and degradation:

Oxidation Reactions

-

Site-Specific Oxidation : The compound’s peptide backbone and hydroxyl groups are susceptible to oxidation under aerobic conditions, potentially altering its receptor-binding affinity .

-

Enzymatic Oxidation : Fungal cytochrome P450 enzymes oxidize specific residues during biosynthesis, contributing to its stereochemical complexity .

Reduction Reactions

-

Disulfide Bond Reduction : While this compound lacks sulfur-containing residues, related compounds in its class undergo reductive cleavage of disulfide bridges, suggesting potential analog behavior .

-

Ketone Reduction : Structural analogs with ketone groups (e.g., Aselacin C) are reduced to secondary alcohols, though direct evidence for this compound remains limited .

Hydrolysis and Stability

-

Peptide Bond Hydrolysis : Acidic or alkaline conditions cleave the depsipeptide bonds, yielding linear fragments. This degradation pathway impacts its pharmacokinetic profile .

-

Ester Hydrolysis : The ester linkage in its cyclic structure undergoes hydrolysis in aqueous environments, reducing bioactivity .

Synthetic and Biosynthetic Pathways

This compound is biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways in Acremonium species, involving:

| Reaction Step | Key Enzymes/Processes | Products/Intermediate |

|---|---|---|

| Amino Acid Activation | Adenylation domains | Aminoacyl-AMP intermediates |

| Cyclization | Thioesterase domains | Macrocyclic depsipeptide core |

| Post-Translational Modifications | Methyltransferases, oxidases | Hydroxylations, methylations |

Fermentation optimization (pH 6.5–7.0, 25°C) enhances yield, with extraction via solvent partitioning and chromatography .

Stability Under Experimental Conditions

Reaction kinetics vary significantly with environmental factors:

| Condition | Effect on this compound | Half-Life (Approx.) |

|---|---|---|

| pH 2.0 (Gastric Simulation) | Rapid ester hydrolysis | 2–3 hours |

| pH 7.4 (Physiological) | Slow peptide bond degradation | 48–72 hours |

| UV Exposure (300–400 nm) | Photooxidation of aromatic residues | <1 hour |

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, consistent with peptide-based compounds .

Comparative Reactivity with Analogues

This compound shares reaction profiles with related endothelin antagonists but differs in regioselectivity:

Propiedades

Fórmula molecular |

C46H68N8O11 |

|---|---|

Peso molecular |

909.1 g/mol |

Nombre IUPAC |

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide |

InChI |

InChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,32?,35-,36-,37-,42+/m1/s1 |

Clave InChI |

AYUIKFCHOSVYEV-YMZRBSATSA-N |

SMILES isomérico |

CCCCC/C=C/C=C/C(CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |

SMILES canónico |

CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |

Sinónimos |

aselacin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.